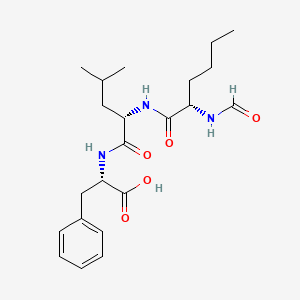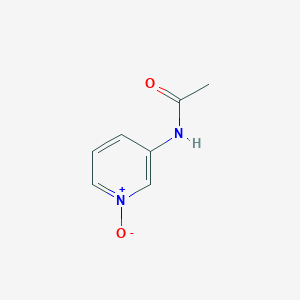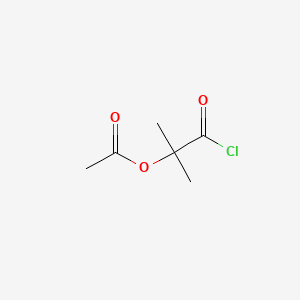
2-Phenoxyphenylacetonitrile
Descripción general
Descripción
2-Phenoxyphenylacetonitrile is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.2432 . It is also known by its CAS Registry Number: 25562-98-5 .
Molecular Structure Analysis
The molecular structure of 2-Phenoxyphenylacetonitrile consists of 14 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Nitric Oxide Release and Biological Evaluation
The compound 4-Phenyl-3-furoxancarbonitrile, which is structurally related to 2-Phenoxyphenylacetonitrile, exhibits significant biological activities. This compound releases nitric oxide in the presence of thiol cofactors, and it has been found to be an efficient activator of rat lung soluble guanylate cyclase. Furthermore, it demonstrates high vasodilatory activity on rat thoracic aorta strips and acts as a potent inhibitor of platelet aggregation (Medana et al., 1994).
Synthesis of Hydroxyphenylacetonitriles
A method for synthesizing 2-(2-hydroxyphenyl)acetonitriles, which are structurally related to 2-Phenoxyphenylacetonitrile, has been developed. This process involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. The resulting 2-(2-hydroxyphenyl)acetonitriles can be conveniently transformed into benzofuranones, showing the compound's versatility in chemical synthesis (Wu et al., 2014).
Proton-Coupled Electron Transfer Studies
Research on proton-coupled electron transfer (PCET) reactions in acetonitrile has been conducted using a Photosystem II-inspired complex. This study is relevant to 2-Phenoxyphenylacetonitrile due to the involvement of phenol-related compounds. It contributes to the understanding of electron transfer mechanisms and could have implications for solar energy conversion and photosynthesis research (Manbeck et al., 2016).
Catalytic Performance Improvement
Arylacetonitrilases, which catalyze reactions involving compounds like 2-Phenoxyphenylacetonitrile, have been improved for synthesizing optically pure 2-hydroxyphenylacetic acids. Mutations in specific residues of the arylacetonitrilase enzyme have led to increased activity, demonstrating the potential for industrial application in producing chiral compounds (Xue et al., 2017).
Electrochemical Studies
Studies on the electrochemical oxidation of phenolic compounds in acetonitrile provide insights into the reaction mechanisms and the stability of phenolic radicals. This research is relevant for understanding the electrochemical behavior of compounds like 2-Phenoxyphenylacetonitrile (Richards et al., 1975).
Safety And Hazards
2-Phenoxyphenylacetonitrile is harmful if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is recommended to call a poison center or doctor/physician if you feel unwell .
Propiedades
IUPAC Name |
2-(2-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMQCXFXODBYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180256 | |
| Record name | 2-Phenoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenylacetonitrile | |
CAS RN |
25562-98-5 | |
| Record name | 2-Phenoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025562985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25562-98-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)






![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)




